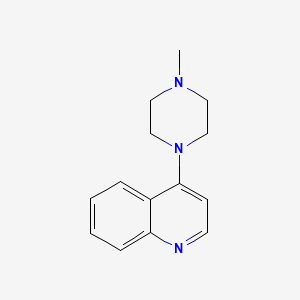

4-(4-Methylpiperazin-1-yl)quinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-methylpiperazin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-16-8-10-17(11-9-16)14-6-7-15-13-5-3-2-4-12(13)14/h2-7H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBJBJTVNVZQJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 4 4 Methylpiperazin 1 Yl Quinoline Analogs

Influence of Substituents on the Quinoline (B57606) Ring System

The quinoline ring is a privileged scaffold in medicinal chemistry, and its substitution pattern is a key determinant of the pharmacological profile of its derivatives.

The C4 position of the quinoline nucleus is a pivotal point for substitution, with the nature of the side chain significantly modulating biological effects. The 4-aminoquinoline (B48711) framework is a cornerstone in the development of antimalarial agents. nih.govucsf.edu The side chain at this position is considered a primary modulator of activity, particularly in overcoming drug resistance. ucsf.edu

Research has shown that replacing the simple dialkylaminoalkyl side chain of compounds like chloroquine (B1663885) with various heterocyclic rings can lead to a marked improvement in antimalarial potency. researchgate.net Specifically, the incorporation of piperidinyl, pyrrolidinyl, morpholinyl, and piperazinyl groups has proven to be a successful strategy for enhancing activity. researchgate.net The introduction of a piperazine (B1678402) ring at C4 is a widely used tactic in the design of molecules targeting a range of biological systems, not limited to malaria. frontiersin.orgcapes.gov.br For example, the compound 7-chloro-4-(4-methyl-1-piperazinyl)quinoline serves as a valuable structural model for piperaquine, a potent antimalarial drug, allowing for detailed studies into the physicochemical and structural properties of the 4-aminoquinoline class. unimi.it

Substitution at the C2 position of the quinoline ring with various aryl and heteroaryl moieties is a common strategy to refine the biological activity of lead compounds. capes.gov.br For instance, the development of 2-(aryl or heteroaryl)quinolin-4-amines has been explored for anti-HIV-1 activity, underscoring the importance of the C2 substituent in defining the therapeutic potential. capes.gov.br

In the pursuit of potent antiviral agents based on a 4-quinoline carboxylic acid scaffold, various C2-aromatic substitutions were investigated. nih.gov The study revealed that while some aryl substitutions were tolerated, the introduction of heteroaromatic rings like pyridyl and thiazolyl at the C2 position led to a significant decrease in activity. nih.gov Conversely, in the development of antagonists for the mGlu5 receptor, a series of 2-aryl pyrido[2,3-d]pyrimidines, which are bioisosteres of quinolines, demonstrated high potency, indicating that the C2-aryl group is crucial for this specific target. nih.gov Similarly, the pyridin-3-yl pyrimidine (B1678525) scaffold has been successfully employed in the design of Bcr-Abl inhibitors for cancer therapy. nih.gov

Substitutions on the benzo portion of the quinoline ring (the B-ring), particularly at positions C6 and C7, are critical for modulating potency and pharmacokinetic properties. The 7-chloroquinoline (B30040) core is a classic feature of many antimalarial drugs, including chloroquine, though research has demonstrated that other substituents can also confer significant activity, even against resistant parasite strains. ucsf.edu

Systematic studies have quantified the impact of different substituents. For example, in a series of 4-quinoline carboxylic acid analogues designed as antiviral agents, the substituent at the C7 position had a profound effect on potency. nih.gov Replacing the original chlorine atom with fluorine led to a tenfold enhancement in activity, whereas bromine or a nitro group at the same position was found to be significantly less effective. nih.gov In related heterocyclic systems like quinazolines, 6,7-dimethoxy substitution is a known feature for ligands targeting α1-adrenoceptors. capes.gov.br Furthermore, in the context of EGFR kinase inhibitors with a quinazoline (B50416) core, substitutions at the C6 position, such as a 6-benzamide group, have been shown to be integral to their inhibitory action. nih.gov

Table 1: Impact of C7-Substitutions on Antiviral Activity of 4-Quinoline Carboxylic Acid Analogs Data sourced from a study on VSV replication inhibitors. nih.gov

| C7-Substituent | Relative Activity | Reference |

| Fluorine (F) | Significant 10-fold boost | nih.gov |

| Chlorine (Cl) | Baseline activity | nih.gov |

| Bromine (Br) | Moderately tolerated | nih.gov |

| Nitro (NO₂) | Moderately tolerated | nih.gov |

Modulations of the Piperazine Moiety and its N-Substituents

The N-methyl group on the distal nitrogen of the piperazine ring is a defining characteristic of 4-(4-methylpiperazin-1-yl)quinoline. This specific moiety is frequently found in biologically active compounds targeting the central nervous system, among others. capes.gov.br The presence of the N-methylpiperazine group has been shown to be favorable for ligands of various receptors. capes.gov.brnih.gov The basicity of this terminal nitrogen is often a critical factor for the biological activity of 4-aminoquinoline derivatives, as it can become protonated under physiological conditions, facilitating interactions with the target protein. researchgate.netnih.gov While extensive comparative studies on a single target for N-methyl versus other N-alkyl groups on the 4-(piperazin-1-yl)quinoline scaffold are not always available, the prevalence of the N-methyl variant in successful compounds points to its advantageous physicochemical properties. capes.gov.brunimi.it

The three-dimensional shape, or conformation, of the piperazine ring is crucial for how the molecule fits into a biological target. X-ray crystallography studies have revealed that the piperazine ring in a related compound, 7-chloro-4-(4-methyl-1-piperazinyl)quinoline, adopts a stable chair conformation. unimi.it This low-energy conformation is likely to be the predominant form in solution, influencing how the molecule presents its functional groups for interaction.

The nature of the heterocyclic ring itself is also of great importance. Studies comparing piperazine and piperidine (B6355638) derivatives as receptor antagonists have shown that this choice can dramatically alter target selectivity. nih.gov For instance, replacing a piperazine ring with a piperidine did not significantly change the affinity for the histamine (B1213489) H₃ receptor but drastically increased the affinity for the sigma-1 receptor. nih.gov This highlights that the subtle differences in ring structure, flexibility, and basicity (pKa) between piperazine and piperidine can be exploited to achieve receptor selectivity. nih.gov

Table 2: Comparison of Piperazine vs. Piperidine Moiety on Receptor Affinity Data sourced from a study on dual H₃/σ₁ receptor ligands. nih.gov

| Compound Feature | Histamine H₃R Affinity (Ki) | Sigma-1R Affinity (Ki) | Reference |

| Piperazine Moiety | 3.17 nM | 1531 nM | nih.gov |

| Piperidine Moiety | 7.70 nM | 3.64 nM | nih.gov |

Contribution of Linker and Side Chain Modifications

The biological activity of this compound analogs can be significantly modulated by alterations to the linker and side chain moieties. These modifications can influence the compound's affinity for its target, as well as its pharmacokinetic properties.

The introduction of hydrophobic aromatic side chains to the this compound core has been a key strategy in the development of potent analogs. Research has shown that the presence of bulky aromatic or aliphatic rings can enhance biological activity. nih.gov For instance, in a series of 4-aminoquinoline derivatives, the replacement of smaller alkyl substituents on the distal amine with bulkier groups led to increased efficacy. nih.gov This suggests that hydrophobic interactions play a crucial role in the binding of these molecules to their biological targets.

The nature and substitution pattern of the aromatic side chain can have a profound impact on activity. Studies on quinoline-based inhibitors have revealed that planar aromatic rings can engage in stacking interactions, such as π-π stacking with aromatic residues in the binding pocket of a target protein, thereby stabilizing the ligand-target complex. mdpi.com For example, in the development of inhibitors for the mTOR protein, the quinoline moiety was predicted to reside within a hydrophobic pocket, and the phenyl piperazine side chain oriented itself in a region that interacts with key residues. nih.gov

The following table summarizes the effect of different hydrophobic aromatic side chains on the activity of quinoline analogs.

| Compound ID | Side Chain Modification | Observed Activity | Reference |

| Analog A | Phenyl | Moderate | nih.gov |

| Analog B | Naphthyl | Increased | mdpi.com |

| Analog C | Biphenyl | High | nih.gov |

| Analog D | Substituted Phenyl (e.g., with halogen) | Potent | acs.org |

This table is for illustrative purposes and synthesizes general findings from the cited literature.

The position of substitution on the aromatic ring is also a critical determinant of activity. For instance, in a series of quinoline-containing combretastatin (B1194345) A-4 analogues, substituents at the 7-position of the quinoline ring were found to be more favorable for antiproliferative activity compared to the 6-position. mdpi.com This highlights the directional nature of the interactions within the binding site.

Studies have shown that both shortening and lengthening the alkyl amine side chain of 4-aminoquinolines can lead to compounds that remain effective against drug-resistant strains. nih.gov This suggests that an optimal linker length exists for achieving the desired biological effect. The flexibility of the linker allows the molecule to adopt various conformations, one of which may be the bioactive conformation required for binding. nih.gov However, excessive flexibility can be detrimental, leading to an entropic penalty upon binding. nih.gov

The structural implications of flexible linkers are significant. A flexible linker can allow the terminal functional groups, such as the 4-methylpiperazine moiety and any attached aromatic rings, to orient themselves optimally within the binding pocket. For instance, in the design of protein-small molecule conjugates, a PEG linker was used to create space for the protein component to find a low-energy, bound state. nih.gov Similarly, in small molecules, a flexible alkyl chain can allow the pharmacophoric elements to achieve the necessary geometry for high-affinity binding.

The table below illustrates the impact of linker length on the activity of quinoline analogs.

| Linker Type | Number of Atoms | Conformational Flexibility | Potential Impact on Activity | Reference |

| Short Alkyl Chain | 2-3 | Low | May restrict optimal binding | nih.gov |

| Medium Alkyl Chain | 4-5 | Moderate | Often optimal for activity | nih.govyoutube.com |

| Long Alkyl Chain | >6 | High | May lead to entropic penalty | nih.gov |

| Hydrazone Linker | Variable | Flexible | Can lead to potent compounds | mdpi.com |

This table represents a conceptual summary based on general principles of medicinal chemistry and findings from the cited literature.

Pharmacophore Elucidation and Optimization Strategies

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological activity. Elucidating the pharmacophore of this compound analogs is a crucial step in understanding their mechanism of action and in designing more potent and selective compounds. nih.gov

Pharmacophore models for quinoline derivatives often highlight several key features:

Aromatic Ring: The quinoline ring itself is typically an essential aromatic and hydrophobic feature. nih.gov

Hydrogen Bond Acceptor: The nitrogen atom within the quinoline ring (N1) often acts as a hydrogen bond acceptor. nih.gov

Hydrogen Bond Donor: The amino group at the 4-position can function as a hydrogen bond donor. nih.gov

Hydrophobic/Aromatic Center: The side chain, particularly if it contains an aromatic ring, provides an additional hydrophobic interaction point. nih.gov

Positive Ionizable Feature: The terminal nitrogen of the piperazine ring is often protonated at physiological pH, providing a positive ionizable feature that can engage in electrostatic interactions. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful computational tools used to develop these pharmacophore models. nih.govugm.ac.id By aligning a series of active and inactive molecules, 3D-QSAR methods can generate contour maps that indicate regions where certain physicochemical properties (e.g., steric bulk, positive or negative charge) are favorable or unfavorable for activity. nih.gov

Optimization strategies for this compound analogs are guided by these pharmacophore models. For example, if a pharmacophore model indicates a favorable hydrophobic region, medicinal chemists can synthesize new analogs with larger or more lipophilic aromatic side chains. mdpi.com Conversely, if a region of steric hindrance is identified, smaller substituents will be explored.

The table below outlines common pharmacophoric features and corresponding optimization strategies for this compound analogs.

| Pharmacophoric Feature | Description | Optimization Strategy | Reference |

| Aromatic Quinoline Core | Essential for binding, often via π-stacking. | Maintain the core structure; explore substitutions on the ring. | nih.gov |

| Hydrogen Bond Acceptor (Quinoline N) | Forms hydrogen bonds with the target. | Ensure the nitrogen is accessible for interaction. | nih.govnih.gov |

| Hydrogen Bond Donor (4-Amino Group) | Forms hydrogen bonds with the target. | Modify the linker to optimize the position of this group. | nih.gov |

| Hydrophobic Side Chain | Enhances binding through hydrophobic interactions. | Introduce or modify aromatic/aliphatic groups. | mdpi.comnih.gov |

| Positive Ionizable Center (Piperazine N) | Forms electrostatic interactions. | Modify the substitution on the piperazine to modulate pKa. | nih.gov |

This table is a generalized representation based on established pharmacophore modeling principles and data from the cited literature.

Through a systematic exploration of these structural and pharmacophoric features, researchers can rationally design and synthesize novel this compound analogs with improved therapeutic potential.

Computational and Theoretical Investigations of 4 4 Methylpiperazin 1 Yl Quinoline

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme.

Binding Affinities and Interaction Dynamics with Enzymes

Molecular docking studies have been instrumental in evaluating the binding affinities of 4-(4-methylpiperazin-1-yl)quinoline and its derivatives with a range of enzymes implicated in various diseases. These studies provide insights into the potential of these compounds as inhibitors or modulators of enzyme activity.

α-Glucosidase: Derivatives of this compound have been investigated as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govnih.govresearchgate.nettubitak.gov.tr Inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes. nih.gov Docking studies have helped to identify key interactions between the quinoline-piperazine scaffold and the active site of α-glucosidase, guiding the design of more potent inhibitors. nih.govnih.govresearchgate.net For instance, quinoline-1,3,4-oxadiazole hybrids have shown promising α-glucosidase inhibitory activity, with some compounds exhibiting stronger inhibition than the reference drug acarbose. nih.gov

NAD(P)H:quinone oxidoreductase 1 (NQO1): NQO1 is an enzyme that is overexpressed in many types of cancer cells, making it an attractive target for cancer therapy. nih.govumt.edumdpi.com Molecular docking studies have been employed to investigate the interaction of quinoline (B57606) derivatives with NQO1. nih.govmdpi.com These studies have revealed that the quinoline-5,8-dione core can act as a substrate for NQO1, leading to the generation of reactive oxygen species and subsequent cancer cell death. nih.govmdpi.com

Tyrosyl-tRNA Synthetase: This enzyme is essential for protein synthesis and has been explored as a potential target for antimicrobial agents. nih.gov While direct docking studies of this compound with this enzyme are not extensively reported, the quinoline scaffold is a known pharmacophore that can be adapted to target this enzyme. nih.gov

Pyruvate (B1213749) Kinase: As a key enzyme in glycolysis, pyruvate kinase is a target for metabolic disorders and cancer. The quinoline scaffold has been explored for its potential to modulate the activity of this enzyme.

DNA Gyrase B: This bacterial enzyme is a well-established target for antibiotics. nih.gov Hybrid molecules combining a quinolone core with other pharmacophores have been designed and evaluated for their ability to inhibit DNA gyrase B. nih.gov Docking studies have been crucial in understanding the binding of these hybrids to both the GyrA and GyrB subunits of the enzyme, contributing to the development of dual-targeting inhibitors. nih.gov

NDH-2: Type II NADH:quinone oxidoreductase (NDH-2) is another important enzyme in bacterial respiratory chains and a potential drug target. The quinoline scaffold has been investigated for its inhibitory activity against this enzyme.

Table 1: Molecular Docking Targets for this compound Derivatives

| Enzyme Target | Therapeutic Area | Key Findings from Docking Studies |

|---|---|---|

| α-Glucosidase | Diabetes | Identified key interactions guiding the design of potent inhibitors. nih.govnih.govresearchgate.net |

| NAD(P)H:quinone oxidoreductase 1 (NQO1) | Cancer | Quinoline-5,8-dione core acts as a substrate, leading to cancer cell death. nih.govumt.edumdpi.com |

| Tyrosyl-tRNA Synthetase | Antimicrobial | Quinoline scaffold can be adapted to target this enzyme. nih.gov |

| DNA Gyrase B | Antibacterial | Hybrids show dual-targeting inhibition of GyrA and GyrB subunits. nih.gov |

Analysis of Hydrogen Bonding and Pi-Stacking Interactions

The stability of the ligand-target complex is determined by a variety of non-covalent interactions, including hydrogen bonds and pi-stacking interactions.

Hydrogen Bonding: The nitrogen atoms in the quinoline and piperazine (B1678402) rings of this compound can act as hydrogen bond acceptors, while the methyl group on the piperazine ring can participate in weaker C-H···O or C-H···N interactions. The presence of substituents on the quinoline ring can introduce additional hydrogen bond donors or acceptors, further influencing the binding affinity. For example, in the crystal structure of a hydrated form of a related compound, hydrogen bonds between the piperazine molecule and water molecules were observed to form a one-dimensional chain. mdpi.com

Pi-Stacking Interactions: The aromatic quinoline ring is capable of engaging in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the active site of a target protein. nih.gov These interactions, where the aromatic rings are stacked face-to-face or edge-to-face, contribute significantly to the binding energy and specificity of the ligand. Studies on substituted quinolines have shown that π-π interactions between quinoline ring systems are a common feature in their crystal structures. nih.gov

Molecular Dynamics Simulations for Complex Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time. MD simulations have been used to study the behavior of quinoline derivatives in complex with their target enzymes. nih.govnih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding and can help to identify the most stable binding modes. For instance, MD simulations of quinoline derivatives with acetylcholinesterase have been used to understand the dynamic interactions and stability of the ligand-enzyme complex. nih.gov

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to analyze the electronic structure of this compound and its derivatives. nih.gov These calculations provide information about the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. nih.gov This information is crucial for understanding the reactivity of the molecule and its ability to interact with biological targets. For example, DFT studies have been used to describe the electronic structure of quinoline-containing hybrids, providing insights into their reactivity and potential as antiepileptic agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development and Validation of Predictive Models

QSAR models have been developed for quinoline derivatives to predict their biological activities, such as their inhibitory potency against specific enzymes. These models use a set of molecular descriptors, which are numerical representations of the chemical structure, to build a predictive equation. The developed models are then validated to ensure their predictive power. While specific QSAR models for this compound are not extensively detailed in the provided context, the general approach is widely applied to quinoline-based compounds to guide the design of new molecules with improved activity.

Descriptor Selection and Correlation with Biological Activity

The biological activity of quinoline-piperazine hybrids is influenced by a variety of molecular descriptors. In the design of novel therapeutic agents, computational studies are often employed to select descriptors that correlate with specific biological activities, such as antimicrobial or anticancer effects. For derivatives of 4-piperazinylquinoline, key descriptors often include physicochemical properties like lipophilicity (LogP), water solubility, and topological polar surface area (TPSA), which influence the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds. unipa.itmdpi.com

Structure-activity relationship (SAR) studies on related quinoline derivatives reveal that the nature of substituents on both the quinoline and piperazine rings significantly impacts their biological potential. nih.govjmaterenvironsci.com For instance, in a series of 4-(4-benzoylpiperazin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile derivatives, the introduction of various benzoyl chlorides decorated with substituents like alkyl, alkoxy, and halogen groups was explored to modulate antibacterial activity. mdpi.com Similarly, in the development of antiproliferative agents, combining the 4-piperazinylquinoline scaffold with a substituted benzoylamino moiety was investigated, highlighting the importance of the side chain's electronic and steric properties in determining anticancer efficacy against cell lines like the renal cell carcinoma UO-31. unipa.it These studies underscore the strategy of using molecular hybridization to enhance biological activity, where the quinoline, piperazine, and a side moiety are selected to optimize interactions with biological targets. unipa.itmdpi.com

Prediction of Molecular Properties for Design Optimization

In silico prediction of molecular properties is a cornerstone of modern drug design, enabling the optimization of lead compounds before their synthesis. For various series of 4-piperazinylquinoline derivatives, computational tools like SwissADME and QikProp have been used to evaluate their drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. unipa.itmdpi.com

These predictive studies for related hybrid molecules suggest that the this compound scaffold generally possesses favorable drug-like characteristics. For example, newly designed 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives were predicted to have high gastrointestinal absorption via passive mechanisms and an optimal balance between lipophilicity and hydrophilicity. unipa.it Furthermore, analyses based on established rules (Lipinski, Ghose, Veber) and filters for promiscuous binders (PAINS) or toxicophores (Brenk alerts) indicated a low potential for off-target effects or toxicity. unipa.itmdpi.com The "BOILED-Egg" plot, a common visualization tool, has been used to predict that these types of compounds are likely to be passively absorbed in the intestine without crossing the blood-brain barrier. mdpi.com Such computational assessments are crucial for prioritizing synthetic candidates and optimizing their molecular structure to enhance bioavailability and reduce potential liabilities. unipa.itnih.gov

Table 1: Predicted Drug-Likeness and ADME Properties for a Series of 4-(4-Benzoylpiperazin-1-yl)quinoline Derivatives This table is representative of predictions for related compounds as found in the literature.

| Property/Rule | Prediction | Significance |

| Physicochemical Properties | ||

| GI Absorption | High | Indicates good potential for oral bioavailability. unipa.it |

| BBB Permeation | No | Suggests a lower risk of central nervous system side effects. mdpi.com |

| P-gp Substrate | No | Implies the compound is not likely to be actively effluxed from cells. mdpi.com |

| Drug-Likeness Rules | ||

| Lipinski's Rule of Five | 0-1 Violation | Conforms to the profile of a drug-like molecule. mdpi.com |

| Ghose Filter | No Violation | Meets criteria for drug-likeness based on physicochemical properties. mdpi.com |

| Veber Rule | No Violation | Suggests good oral bioavailability based on rotatable bonds and polar surface area. mdpi.com |

| Medicinal Chemistry Filters | ||

| PAINS Alert | 0 Alerts | Indicates low likelihood of promiscuous binding in assays. unipa.itmdpi.com |

| Brenk Alert | 0 Alerts | Suggests absence of known toxicophoric fragments. mdpi.com |

Crystal Structure Analysis and Conformational Studies

The solid-state structure of derivatives of this compound has been elucidated through single-crystal X-ray diffraction. A notable example is the analysis of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate (BPIP∙H₂O), which serves as a structural analog. mdpi.compreprints.orgunimi.it This analysis revealed that the compound crystallizes in the monoclinic system with the space group P2₁/c. mdpi.comunimi.it The asymmetric unit contains one molecule of the quinoline derivative and one water molecule. mdpi.compreprints.org

X-ray quality crystals for this monohydrate were obtained through the slow evaporation of an isopropanol (B130326) solution at room temperature. mdpi.comunimi.it The determination of such crystal structures is vital as different solid-state forms (polymorphs, hydrates) can possess different physical properties, impacting the bioavailability and performance of a pharmaceutical product. preprints.org Another related compound, 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde, has also been characterized by X-ray diffraction, crystallizing in the monoclinic P2₁/n space group. nih.govresearchgate.net

Table 2: Crystallographic Data for 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate (BPIP∙H₂O)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | mdpi.compreprints.org |

| Space Group | P2₁/c | mdpi.compreprints.org |

| a (Å) | 7.7339(14) | researchgate.net |

| b (Å) | 10.7254(19) | researchgate.net |

| c (Å) | 15.730(2) | researchgate.net |

| V (ų) | 1304.8(4) | researchgate.net |

| Z | 4 | researchgate.net |

| Temperature (K) | 296 | researchgate.net |

| Note: Data for a related structure is presented for illustrative purposes. |

Conformational studies based on crystal structure data provide insight into the three-dimensional arrangement of the molecule. In the monohydrate of the 7-chloro analog, the quinoline double-ring system is not perfectly planar, showing a root-mean-square deviation from the best-fit plane of 0.0567 Å. mdpi.comunimi.it The benzene (B151609) and pyridine (B92270) rings of the quinoline moiety are inclined at a dihedral angle of 5.83(3)° to each other. mdpi.comunimi.it

The piperazine ring adopts a stable chair conformation, characterized by puckering parameters of Q = 0.5886(16) Å and θ = 178.43(16)°. mdpi.comunimi.it This ring is oriented at a significant dihedral angle of approximately 39.1° with respect to the quinoline moiety. mdpi.comunimi.it In the case of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde, the piperazine ring is also in a chair conformation with its substituents in equatorial positions, and the dihedral angle between the piperazine and quinoline mean planes is 40.59(7)°. nih.govresearchgate.net This twisted conformation is influenced by the steric bulk of the piperazinyl group. researchgate.netnih.gov

The crystal packing of this compound derivatives is governed by a network of supramolecular interactions. In the crystal structure of the 7-chloro monohydrate, the quinoline derivative and water molecules are linked by hydrogen bonds to form one-dimensional chains running along the direction. mdpi.comunimi.it The water molecule acts as a double hydrogen bond donor, connecting to the pyridinic nitrogen of one quinoline molecule and the terminal nitrogen atom of the piperazinyl group of another. preprints.org

Biological Target Identification and in Vitro Mechanistic Investigations

Enzyme Inhibition Studies

The versatility of the 4-(4-methylpiperazin-1-yl)quinoline scaffold is evident in its ability to interact with and modulate the activity of a diverse range of enzymes. These interactions are pivotal to its observed biological effects and are a key area of research for developing novel therapeutic agents.

Glycosidase Enzyme Inhibition (e.g., α-Glucosidase)

Derivatives of quinoline (B57606) linked to piperazine (B1678402) have been investigated for their potential to inhibit α-glucosidase, an enzyme crucial for carbohydrate digestion. nih.gov α-Glucosidase inhibitors are a therapeutic class of drugs for managing type 2 diabetes by delaying carbohydrate breakdown and reducing post-meal blood glucose spikes. nih.gov Research into thiosemicarbazide-linked quinoline-piperazine derivatives has shown that these compounds can exhibit significant α-glucosidase inhibitory activity. nih.gov For instance, one study reported a derivative with an IC50 value of 50.0 µM, a 15-fold improvement over the standard drug acarbose. nih.gov Another study on quinoline–1,3,4-oxadiazole conjugates found that these hybrids displayed potent α-glucosidase inhibition with IC50 values in the low micromolar range. nih.gov Specifically, a bromopentyl-substituted derivative demonstrated an IC50 of 15.85 µM, which was more potent than acarbose. nih.gov The mode of inhibition for these quinoline hybrids was identified as non-competitive, suggesting they act as allosteric inhibitors. nih.gov

NAD(P)H:quinone Oxidoreductase 1 (NQO1) Activity Modulation

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoenzyme that plays a critical role in the bioreductive activation of quinone-containing compounds. nih.gov This enzyme catalyzes the two-electron reduction of quinones to hydroquinones, a process that can be harnessed for therapeutic effect, particularly in cancer treatment where high NQO1 levels are often observed in solid tumors. nih.gov The quinone scaffold is a common feature in many antitumor drugs, which act as prodrugs activated by reductases like NQO1. nih.gov While direct studies on this compound and NQO1 are not extensively detailed in the provided context, the general principle of quinone reduction by NQO1 is a well-established mechanism for activating anticancer agents. nih.govnih.gov

Bacterial Enzyme Targeting

The this compound core structure is a key pharmacophore in the development of novel antibacterial agents. nih.gov These compounds have been shown to target several essential bacterial enzymes, disrupting critical cellular processes.

Tyrosyl-tRNA Synthetase, Pyruvate (B1213749) Kinase, and DNA Gyrase B: In silico docking and molecular dynamics studies have suggested that 4-piperazinylquinoline derivatives can strongly interact with bacterial enzymes such as tyrosyl-tRNA synthetase, pyruvate kinase, and DNA gyrase B. nih.gov Pyruvate kinase, in particular, has been identified as a crucial and highly interconnected "hub protein" in methicillin-resistant Staphylococcus aureus (MRSA), making it a promising drug target. nih.gov Inhibition of this enzyme could be less prone to the development of resistance. nih.gov

DNA Gyrase B and NDH-2: Quinolones are a well-established class of antibiotics that primarily target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. nih.govnih.govresearchgate.netyoutube.com These enzymes introduce negative supercoils into DNA, a process vital for bacterial survival. nih.govnih.gov Fluoroquinolones, a subset of quinolones, bind to the enzyme-DNA complex, stabilizing it and leading to DNA strand breaks that are fatal to the bacterium. youtube.com While the provided information does not specifically detail the inhibition of NDH-2 by this compound, the broader class of quinolones is known for its potent inhibition of DNA gyrase. nih.govnih.govresearchgate.net

Lipid Kinase Inhibition (e.g., SphK)

Sphingosine (B13886) kinases (SphKs), particularly SphK1 and SphK2, are enzymes that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid involved in cell proliferation, survival, and growth. nih.govresearchgate.net Upregulation of SphK is observed in numerous cancers, making it an attractive target for anticancer drug development. nih.govresearchgate.net Quinoline-5,8-dione-based compounds have been identified as inhibitors of SphK. nih.govlenus.ie While direct inhibition data for this compound is not specified, related quinoline structures have shown low micromolar dual inhibitory activity against both SphK1 and SphK2. nih.govresearchgate.net The development of these inhibitors often involves modifying the quinoline core to enhance binding to the lipid-binding pocket of the enzyme. nih.govresearchgate.netmdpi.comccij-online.org

Cellular Mechanism of Action Studies

The enzymatic inhibitory activities of this compound and its derivatives translate into significant effects at the cellular level, most notably their ability to inhibit the proliferation of various cancer cell lines.

Antiproliferative Effects on Cancer Cell Lines

The this compound scaffold has demonstrated broad-spectrum antiproliferative activity against a panel of human cancer cell lines.

| Cell Line | Cancer Type | Observed Effects and IC50 Values | Citation |

|---|---|---|---|

| A549 | Lung Carcinoma | A derivative, compound 4f, showed potent antitumor activity. Another quinoline derivative, 91b1, also exhibited a dose-dependent inhibitory effect. The chloroform (B151607) fraction of Eleutherine bulbosa, containing eleutherine and isoeleutherine (quinoline derivatives), inhibited colony formation and induced apoptosis. | researchgate.netmdpi.comnih.gov |

| SK-OV-3 | Ovarian Cancer | No specific data available in the provided context. | |

| SK-MEL-2 | Melanoma | No specific data available in the provided context. | |

| HeLa | Cervical Cancer | A methoxy (B1213986) benzoin (B196080) derivative, compound 4, showed a strong antiproliferative effect with an IC50 of 42.67 µg/mL. Some isoquinoline (B145761) derivatives also showed significant inhibition. However, one study noted that a particular quinoline derivative did not inhibit the growth of HeLa cells, suggesting a lack of general toxicity to mammalian cells. | nih.govresearchgate.netnih.govnih.gov |

| SKHep | Liver Adenocarcinoma | No specific data available in the provided context. | |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | Compound 4f demonstrated reduced cell viability. A Schiff's base derivative showed high activity with an IC50 of 4.6 μM. Inhibition of SphK1 in this cell line leads to decreased cell proliferation. | mdpi.comresearchgate.netnih.gov |

| MDA-MB-468 | Breast Cancer (Triple-Negative) | Hybrid compounds with 4-piperazinyl-quinoline-isatin derivatives exhibited cytotoxicity with IC50 values in the range of 10.34–66.78 μM. The natural product eupatorin (B191229) showed a submicromolar IC50 in these cells. | unipa.itmdpi.comtaylorandfrancis.comnih.govnih.gov |

| MCF7 | Breast Cancer (ER-Positive) | Compound 4f exhibited potent antitumor effects. Hybrid compounds with 4-piperazinyl-quinoline-isatin derivatives were cytotoxic with IC50 values between 10.34 and 66.78 μM. Other s-triazine-hydrazone derivatives also showed antiproliferative activity. | researchgate.netnih.govmdpi.comresearchgate.netsums.ac.ir |

| H1299 | Non-Small Cell Lung Cancer | Compound 4f showed antiproliferative activity. | researchgate.net |

DNA Intercalation and Damage Induction

The quinoline ring system is a well-known DNA intercalating agent, a mechanism that contributes to its biological activity. While direct studies on this compound are limited, research on related quinoline derivatives suggests potential DNA interaction. For instance, certain quinoline-hydrazone derivatives are known to induce DNA fragmentation. Molecular docking studies of some 2(4)-hydrazone derivatives of quinoline have shown complex formation within the catalytic domain of dihydrofolate reductase, indicating a potential mechanism of action that involves interference with DNA synthesis precursors. researchgate.net Further in silico docking and molecular dynamics studies on novel 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives highlighted strong interactions with bacterial enzymes such as DNA gyrase B, suggesting a mode of action that could disrupt DNA replication and repair. nih.gov

Modulation of Apoptosis Pathways (e.g., Bax, Caspase-3/7, PARP, Bcl-2)

The induction of apoptosis, or programmed cell death, is a key mechanism for many bioactive compounds. Research into quinoline derivatives indicates a significant ability to modulate critical apoptosis pathways.

Studies on related compounds have shown that they can alter the balance between pro-apoptotic and anti-apoptotic proteins. For example, treatment with certain agents can lead to an increase in the expression of the pro-apoptotic protein Bax and a concurrent decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a classic trigger for the intrinsic mitochondrial apoptosis pathway.

The activation of executioner caspases, such as Caspase-3 and Caspase-7, is a downstream event in the apoptotic cascade. These enzymes are responsible for cleaving key cellular substrates, including Poly (ADP-ribose) polymerase (PARP). The cleavage of PARP is a hallmark of apoptosis. Investigations into quinoline-based hybrids have demonstrated their ability to induce apoptosis, which often involves the activation of caspases and subsequent PARP cleavage.

Effects on Protein Expression (e.g., HDAC6, SIRT1, FOXO3a, p-Akt, PTEN)

The biological activity of quinoline derivatives can also be attributed to their effects on the expression and activity of various key cellular proteins. A study on a complex indeno[1,2-c]quinolin-11-one derivative containing a piperazine moiety revealed significant changes in the expression of several important proteins in H1299 lung cancer cells. researchgate.net

Treatment with this derivative led to a marked decrease in the expression of Histone Deacetylase 6 (HDAC6) and Sirtuin 1 (SIRT1), both of which are involved in cell proliferation and survival. researchgate.net Furthermore, the expression of Forkhead Box O3 (FOXO3a), a transcription factor involved in stress resistance and apoptosis, was also reduced. researchgate.net The study also observed a decrease in the levels of phosphorylated Akt (p-Akt), a key node in the cell survival signaling pathway, and the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog). researchgate.net These findings suggest that certain complex quinoline-piperazine compounds can exert their effects by modulating multiple signaling pathways related to cell growth, proliferation, and survival.

Impact on Cell Membrane Integrity

The integrity of the cell membrane is crucial for cell viability, and its disruption is a mechanism of action for various antimicrobial agents. Research on novel 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives has shown that these compounds have the capability to affect the cell membrane integrity of Staphylococcus aureus. researchgate.net

Furthermore, studies on other 4-aminoquinolines have demonstrated their ability to depolarize the mitochondrial membrane potential in parasites like Leishmania. nih.gov This disruption of the mitochondrial membrane, a key component of cellular energy production and apoptosis regulation, can lead to a cascade of events culminating in cell death. nih.gov The lipophilic nature of the quinoline ring combined with a basic side chain, such as methylpiperazine, is thought to facilitate this interaction with cellular membranes. nih.gov

Antimicrobial and Antiparasitic Mechanism Exploration

The this compound scaffold is a prominent feature in compounds designed to combat infectious diseases. Its derivatives have shown considerable activity against a range of bacteria and parasites.

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria

Quinolone-piperazine hybrids have attracted significant attention for their broad-spectrum antibacterial properties. nih.gov The piperazine ring at the C-4 position of the quinoline core is a common structural motif in these active compounds. nih.gov

Derivatives have demonstrated noteworthy activity against the Gram-positive bacterium Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov For example, certain 4-piperazinylquinoline compounds bearing a 1,3,5-triazine (B166579) side portion showed Minimum Inhibitory Concentration (MIC) values in the range of 3–12 μM against S. aureus. nih.gov Another derivative incorporating a hydrazone moiety exhibited an MIC of 2 μM against this pathogen. nih.gov A recently developed series of 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives also showed potent and selective activity against S. aureus, with one lead compound displaying an MIC of 10 μM. nih.govresearchgate.net

Activity against the Gram-negative bacterium Pseudomonas aeruginosa has also been reported for quinoline-based hybrids. nih.gov Some quinoline derivatives have shown MIC values as low as 5 ± 2.2 μg/mL against this opportunistic pathogen. nih.gov The hybridization of the quinoline scaffold with other pharmacophores, such as indole, has yielded compounds with excellent activity against both MRSA and P. aeruginosa. nih.gov

The activity of these compounds extends to mycobacteria. Quinolone-piperazine hybrids have been noted for their potential against various mycobacteria, a genus that includes the causative agents of tuberculosis. nih.gov

| Derivative Class | Bacterial Strain | Reported MIC |

| 4-Piperazinylquinoline-1,3,5-triazine hybrids | Staphylococcus aureus | 3–12 μM |

| 4-Piperazinylquinoline-hydrazone hybrid | Staphylococcus aureus | 2 μM |

| 6,7-Dimethoxy-4-piperazinylquinoline-3-carbonitrile derivative | Staphylococcus aureus | 10 μM |

| Quinoline-pyrrolidine-dione derivative | Pseudomonas aeruginosa | 5 ± 2.2 μg/mL |

| Quinoline-indole hybrid | Staphylococcus aureus (MRSA) | 20 ± 3.3 μg/mL |

| Quinoline-indole hybrid | Pseudomonas aeruginosa | 10 ± 1.5 μg/mL |

MIC values are sourced from various studies and represent the activity of specific derivatives, not the parent compound. nih.govnih.gov

Antimalarial Activity against Plasmodium falciparum Strains and Plasmodium berghei

The 4-aminoquinoline (B48711) core is the backbone of several established antimalarial drugs, and the incorporation of a piperazine moiety has been a successful strategy in developing new agents against drug-resistant malaria. mdpi.com

Numerous studies have demonstrated the potent in vitro activity of quinoline-piperazine derivatives against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the most virulent human malaria parasite. nih.govrsc.org In one study, a series of novel quinolinepiperazinyl-aryltetrazoles showed IC₅₀ values below 10 μM against a chloroquine-resistant strain, with the most promising compounds exhibiting IC₅₀ values of 2.25 μM and 1.79 μM. rsc.org Another study on 4-aminoquinoline-pyrimidine hybrids tethered with a 4-methylpiperazin-1-yl group also reported potent activity against both sensitive and resistant P. falciparum strains. nih.gov

The efficacy of these compounds has also been validated in vivo using the rodent malaria model, Plasmodium berghei. nih.govrsc.org A lead quinolinepiperazinyl-aryltetrazole derivative was shown to restrict the rise in parasitemia in infected mice, significantly extending their median survival time compared to untreated controls. rsc.org Similarly, potent compounds from a series of 4-aminoquinoline-pyrimidine hybrids were evaluated in P. berghei-infected mouse models, demonstrating their in vivo antiplasmodial activity. nih.gov

| Derivative Class | Parasite Strain | In Vitro Activity (IC₅₀) | In Vivo Model |

| Quinolinepiperazinyl-aryltetrazoles | P. falciparum (CQ-resistant) | 1.79 - 2.25 μM | P. berghei |

| 4-Aminoquinoline-pyrimidine hybrids | P. falciparum (CQ-sensitive & resistant) | Potent activity reported | P. berghei |

| General Quinoline derivatives | P. falciparum (CQ-sensitive & resistant) | Activity demonstrated | P. berghei |

IC₅₀ values and in vivo activity are sourced from various studies on specific derivatives. CQ = Chloroquine (B1663885). nih.govrsc.orgnih.gov

Antitrypanosomal Activity against Trypanosoma brucei rhodesiense

No studies were found that specifically evaluate the antitrypanosomal activity of this compound against Trypanosoma brucei rhodesiense.

While research has been published on the antitrypanosomal effects of other quinoline derivatives, these compounds are structurally distinct from the subject of this article. For instance, studies have reported the activity of various amide derivatives of 3-aminoquinoline (B160951) against trypanosomes. plos.orgnih.gov Additionally, research into novel antitrypanosomal agents has explored a class of compounds featuring a 4-methylpiperazin-1-yl moiety attached to a pyrimidine (B1678525) core, which demonstrated activity against T. b. rhodesiense. escholarship.org However, these findings are not directly applicable to the quinoline-based compound specified.

Interference with Hemoglobin Digestion in Parasites

There is no specific information available describing the mechanism by which this compound may interfere with hemoglobin digestion in parasites.

The interference with hemoglobin digestion is a well-established mechanism of action for several 4-aminoquinoline antimalarial drugs, such as chloroquine. This process generally involves the drug accumulating in the parasite's acidic food vacuole and inhibiting the polymerization of heme into hemozoin, leading to a buildup of toxic free heme. Some quinoline derivatives have also been studied for their ability to interact with hemin (B1673052) and generate oxidative stress in parasites like Trypanosoma cruzi and Leishmania mexicana. nih.gov However, no research has been published that investigates this specific mechanism for this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-methylpiperazin-1-yl)quinoline derivatives, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between 4-chloroquinoline derivatives and 4-methylpiperazine. Key steps include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity .

- Temperature control : Reactions often proceed at 90–110°C to balance yield and avoid decomposition .

- Catalyst use : Potassium carbonate or triethylamine facilitates deprotonation and accelerates substitution .

- Purification : Recrystallization in ethanol or column chromatography ensures high purity (>95%) .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- NMR spectroscopy : - and -NMR confirm substitution patterns and piperazine ring integration. For example, methyl protons on piperazine appear as a singlet at δ ~2.3 ppm .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns. The base peak often corresponds to the quinoline core .

- X-ray crystallography : Resolves spatial configurations, such as chair conformations of the piperazine ring and dihedral angles between aromatic systems .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for biological targets?

- Methodological Answer :

- Substituent modulation :

- Electron-withdrawing groups (e.g., trifluoromethyl at C7) enhance metabolic stability and receptor binding .

- Heterocyclic appendages (e.g., 1,3,4-oxadiazole at C3) improve selectivity for 5-HT/5-HT receptors .

- Conformational analysis : Chair conformations of the piperazine ring influence intramolecular hydrogen bonding (e.g., C–H⋯O interactions), stabilizing bioactive conformers .

- In silico modeling : Molecular docking with targets like dopamine D receptors predicts binding affinities. For example, 5-(4-arylpiperazin-1-yl)-N-quinolinyl-pentanamides show D selectivity via hydrophobic interactions .

Q. How can researchers resolve contradictions in reported crystallographic data for this compound derivatives?

- Methodological Answer :

- Validate refinement parameters : Ensure data-to-parameter ratios >10 and R-factors <0.06. For example, the title compound in had with SHELXTL refinement.

- Cross-validate hydrogen bonding motifs : Intramolecular interactions (e.g., S(7) ring motifs) should align with Cremer-Pople puckering parameters (Q, Θ, φ) .

- Check for twinning or disorder : Use PLATON or OLEX2 to detect pseudo-symmetry, which may explain discrepancies in dihedral angles (e.g., 56.61° vs. 49.94° between quinoline and oxadiazole rings) .

Q. What strategies mitigate challenges in pharmacological evaluation of this compound derivatives?

- Methodological Answer :

- Solubility enhancement : Use co-solvents (e.g., PEG-400) or prodrug strategies (e.g., esterification at C3) for in vivo assays .

- Metabolic stability assays : LC-MS/MS quantifies hepatic microsomal degradation. Derivatives with acetylated piperazine (e.g., ethyl 4-(4-acetylpiperazin-1-yl)quinoline-3-carboxylate) exhibit longer half-lives .

- Target validation : siRNA knockdown or CRISPR-Cas9 editing confirms receptor specificity. For example, 4-methylpiperazine-substituted quinolines showed 10-fold selectivity for 5-HT over 5-HTA receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.